molecular formula C14H10ClN B186255 1-Chloro-3-methylbenzo[f]quinoline CAS No. 61773-02-2

1-Chloro-3-methylbenzo[f]quinoline

Cat. No. B186255
CAS RN: 61773-02-2
M. Wt: 227.69 g/mol
InChI Key: IZVQHCCAASQAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-methylbenzo[f]quinoline (MCBQ) is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a polycyclic aromatic hydrocarbon (PAH) that contains a quinoline ring fused with a benzene ring. MCBQ has been found to have various applications in scientific research, particularly in the field of cancer research.

Mechanism Of Action

The mechanism of action of 1-Chloro-3-methylbenzo[f]quinoline involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has been found to bind to DNA and disrupt its structure, leading to the inhibition of DNA synthesis. This results in the activation of the p53 pathway, which induces apoptosis in cancer cells.

Biochemical And Physiological Effects

1-Chloro-3-methylbenzo[f]quinoline has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to the activation of the p53 pathway. 1-Chloro-3-methylbenzo[f]quinoline has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This results in the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

1-Chloro-3-methylbenzo[f]quinoline has several advantages for lab experiments. It is a potent anticancer agent and can be used to induce apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has also been found to have low toxicity in normal cells, which makes it a promising chemotherapeutic agent. However, 1-Chloro-3-methylbenzo[f]quinoline has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals in the lab. 1-Chloro-3-methylbenzo[f]quinoline also has poor solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research on 1-Chloro-3-methylbenzo[f]quinoline. One direction is to study the molecular mechanisms of 1-Chloro-3-methylbenzo[f]quinoline-induced apoptosis in cancer cells. Another direction is to investigate the potential of 1-Chloro-3-methylbenzo[f]quinoline as a chemotherapeutic agent in animal models. It is also important to study the pharmacokinetics and pharmacodynamics of 1-Chloro-3-methylbenzo[f]quinoline to determine its optimal dosage and administration route. Finally, the development of new synthetic methods for 1-Chloro-3-methylbenzo[f]quinoline can lead to the production of more potent analogs with improved anticancer properties.
Conclusion
In conclusion, 1-Chloro-3-methylbenzo[f]quinoline is a promising compound for scientific research, particularly in the field of cancer research. It has been found to have anticancer properties and can induce apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 1-Chloro-3-methylbenzo[f]quinoline, including the study of its molecular mechanisms, its potential as a chemotherapeutic agent, and the development of new synthetic methods.

Synthesis Methods

The synthesis of 1-Chloro-3-methylbenzo[f]quinoline involves the condensation of 2-chlorobenzaldehyde with 2-amino-3-methylquinoline in the presence of a catalyst. The product is then purified by recrystallization. The chemical structure of 1-Chloro-3-methylbenzo[f]quinoline is shown in Figure 1.

Scientific Research Applications

1-Chloro-3-methylbenzo[f]quinoline has been found to have various applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has been found to be effective against a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to have potential as a chemotherapeutic agent for the treatment of cancer.

properties

CAS RN

61773-02-2

Product Name

1-Chloro-3-methylbenzo[f]quinoline

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

1-chloro-3-methylbenzo[f]quinoline

InChI

InChI=1S/C14H10ClN/c1-9-8-12(15)14-11-5-3-2-4-10(11)6-7-13(14)16-9/h2-8H,1H3

InChI Key

IZVQHCCAASQAQE-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl

Origin of Product

United States

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